molecular formula C15H18O4 B082831 Diethyl 2-[(4-methylphenyl)methylene]malonate CAS No. 14111-33-2

Diethyl 2-[(4-methylphenyl)methylene]malonate

Cat. No.: B082831
CAS No.: 14111-33-2
M. Wt: 262.3 g/mol
InChI Key: UEKBMHTZKUMANN-UHFFFAOYSA-N
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Scientific Research Applications

Diethyl 2-[(4-methylphenyl)methylene]malonate is used in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Future Directions

“Diethyl 2-[(4-methylphenyl)methylene]malonate” is currently being used for proteomics research . As research progresses, new applications and uses for this compound may be discovered.

Preparation Methods

The synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate involves several steps:

    Formation of Grignard Reagent: 2,6-diethyl-4-methyl halogenated benzene reacts with magnesium to form a Grignard reagent.

    Addition of Ethylene Oxide: The Grignard reagent is then reacted with ethylene oxide to produce 2-(2,6-diethyl-4-methylphenyl)ethanol.

    Oxidation: The alcohol is oxidized to form 2-(2,6-diethyl-4-methylphenyl)acetic acid.

    Esterification: This acid reacts with methanol to yield 2-(2,6-diethyl-4-methylphenyl)methyl acetate.

    Final Reaction: The acetate is treated with alkali and dimethyl formate to produce this compound.

Chemical Reactions Analysis

Diethyl 2-[(4-methylphenyl)methylene]malonate undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of Diethyl 2-[(4-methylphenyl)methylene]malonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Diethyl 2-[(4-methylphenyl)methylene]malonate can be compared with other similar compounds such as:

    Diethyl malonate: A simpler ester used in various organic syntheses.

    Diethyl 2-(4-methylbenzylidene)malonate: A closely related compound with similar structural features.

    Propanedioic acid, 2-[(4-methylphenyl)methylene]-, 1,3-diethyl ester: Another similar ester with comparable properties.

These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.

Properties

IUPAC Name

diethyl 2-[(4-methylphenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKBMHTZKUMANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348885
Record name Diethyl [(4-methylphenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14111-33-2
Record name Diethyl [(4-methylphenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 19.6 mL (166.4 mmol) of p-tolualdehyde, 23.8 mL (158.8 mmol) of diethyl malonate, 0.5 mL of piperidine and 50 mL of benzene was heated at reflux for 18 h using a Dean-Stark water separator. The mixture was allowed to cool to room temperature, benzene was added and it was washed with water (2×), 1N HCl (2×) and NaHCO3. The aqueous phase was extracted with ethyl acetate, the organic phase was dried and the solvent was removed, to yield 41.2 g of the desired product (yield: 99%).
Quantity
19.6 mL
Type
reactant
Reaction Step One
Quantity
23.8 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

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